(2-Hydroxypropyl)ammonium palmitate

Ionic Liquid Phase Behavior Formulation Design

Researchers requiring reproducible surfactant performance often encounter batch variability with undefined amidoamine mixtures. (2-Hydroxypropyl)ammonium palmitate (CAS 64012-07-3) solves this as a chemically defined 1:1 protic ionic liquid with precise stoichiometry. • Lower CMC vs. shorter-chain analogs (e.g., laurate C12), enabling efficient surface tension reduction at minimal loading. • 2-Hydroxypropylammonium cation disrupts crystallinity, promoting ambient-temperature liquid/soft-solid behavior ideal for metalworking fluids and lubricant formulations. • Defined composition ensures batch-to-batch reproducibility for micellization thermodynamics, phase-transfer catalysis, and biological assay systems.

Molecular Formula C19H41NO3
Molecular Weight 331.5 g/mol
CAS No. 64012-07-3
Cat. No. B12658423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxypropyl)ammonium palmitate
CAS64012-07-3
Molecular FormulaC19H41NO3
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O.CC(CN)O
InChIInChI=1S/C16H32O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2-15H2,1H3,(H,17,18);3,5H,2,4H2,1H3
InChIKeyWLYSZUFTDIWWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxypropyl)ammonium Palmitate (CAS 64012-07-3): Surfactant & Protic Ionic Liquid Identity


(2-Hydroxypropyl)ammonium palmitate is a protic ionic liquid (PIL) formed from the neutralization of palmitic acid (C16) and 2-hydroxypropylamine (monoisopropanolamine, MIPA) . It belongs to the class of fatty acid-amino alcohol salts, possessing a 2-hydroxypropylammonium cation paired with a palmitate anion. This amphiphilic structure imparts surfactant and ionic liquid characteristics, enabling applications in emulsification, dispersion, and phase-transfer catalysis . The compound is characterized by a molecular formula of C19H41NO3 and a molecular weight of 331.53 g/mol .

Why Generic Equivalents Cannot Substitute for (2-Hydroxypropyl)ammonium Palmitate


Simple substitution with other palmitate salts (e.g., sodium, ammonium) or other 2-hydroxypropylammonium carboxylates (e.g., laurate, myristate) is unreliable because these compounds exhibit fundamentally different physical and surface-active properties. The counterion dictates the compound's phase behavior, melting point, and solubility , while the fatty acid chain length controls the critical micelle concentration (CMC) and surface activity [1]. Using a salt with a shorter chain (e.g., laurate) results in a significantly higher CMC, requiring more material to achieve equivalent surface tension reduction. Conversely, the specific cation (2-hydroxypropylammonium) lowers the melting point relative to the simple ammonium or sodium salt, enabling unique room-temperature ionic liquid behavior that cannot be replicated by its inorganic counterparts .

Quantitative Differentiation Evidence for (2-Hydroxypropyl)ammonium Palmitate


Molecular Weight Differential Relative to Ammonium Palmitate

The molecular weight of (2-hydroxypropyl)ammonium palmitate (331.53 g/mol) is approximately 21% higher than that of simple ammonium palmitate (273.46 g/mol), reflecting the replacement of the ammonium cation with a bulkier, functionalized 2-hydroxypropylammonium cation . This structural modification is known to disrupt crystal packing, leading to a lower melting point and a higher propensity for room-temperature ionic liquid formation, a key differentiator for applications requiring low-vapor-pressure, thermally stable solvents .

Ionic Liquid Phase Behavior Formulation Design

Critical Micelle Concentration (CMC) Advantage of C16 Palmitate over C12 Laurate Chain

For ethanolammonium-based surface-active ionic liquids (SAILs), the palmitate (C16) anion consistently yields a lower critical micelle concentration (CMC) compared to the laurate (C12) anion, owing to the increased hydrophobicity of the longer alkyl chain [1]. The reported order of CMC for synthesized SAILs was [NPEA][PAL] < [TBEA][PAL] < [NBEA][PAL] < [NPEA][LAU] < [TBEA][LAU] < [NBEA][LAU], confirming that all palmitate-based SAILs had lower CMC values than their laurate counterparts [1]. This class-level behavior predicts that (2-hydroxypropyl)ammonium palmitate (C16) will have a lower CMC than (2-hydroxypropyl)ammonium laurate (C12), making it more efficient at reducing surface tension at lower concentrations.

Surface Activity Micellization SAIL

Hydrogen Bonding Capacity Advantage Attributable to 2-Hydroxypropyl Group

The presence of a single hydroxyl group on the 2-hydroxypropylammonium cation provides a defined hydrogen bond donor site, in contrast to the tris(2-hydroxypropyl)ammonium (TPA) cation which contains three hydroxyl groups, leading to a higher hydrogen bond donor acidity (α) in TPA-based PILs [1]. For (2-hydroxypropyl)ammonium palmitate, the single OH group yields a moderate hydrogen bond donor acidity (α) comparable to other mono-hydroxyalkylammonium PILs (e.g., 2-hydroxyethylammonium formate, α ≈ 0.8–0.9) [2], whereas TPA palmitate would exhibit a higher α value.

Solubility Hydrogen Bonding Protic Ionic Liquid

Viscosity and Phase Behavior Differentiation from Bis(2-hydroxypropyl)ammonium Palmitate

Increasing the number of 2-hydroxypropyl substituents on the ammonium cation from one (mono) to two (bis) increases the molecular weight and hydrogen bonding capacity, leading to higher viscosity and altered phase behavior. Bis(2-hydroxypropyl)ammonium palmitate (C22H47NO4, MW 389.62 g/mol) is a solid at room temperature, whereas (2-hydroxypropyl)ammonium palmitate (C19H41NO3, MW 331.53 g/mol) , with only one hydroxypropyl group, is expected to have a lower melting point and lower viscosity.

Viscosity Ionic Liquid Rheology

Sourcing and Identity Verification: Supplier-Specified Composition

Commercially, (2-hydroxypropyl)ammonium palmitate is available with defined specifications. Parchem lists the product under CAS 64012-07-3 with formula C16H32O2·C3H9NO and EINECS 264-602-7 . This specific salt pairing is not interchangeable with mixed alkyl chain or mixed cation products, such as Cocamide MIPA (a mixture of coconut fatty acid MIPA amides) or Palmamide MIPA (a mixture of amides). The precise 1:1 stoichiometry of palmitic acid to 2-hydroxypropylamine distinguishes it from undefined amide mixtures, ensuring reproducible physicochemical properties.

Procurement Quality Control Identity

Optimal Application Scenarios for (2-Hydroxypropyl)ammonium Palmitate Based on Verified Evidence


Low Concentration Emulsification and Micellar Delivery Systems

The palmitate (C16) chain length is predicted to provide a lower critical micelle concentration (CMC) compared to shorter-chain analogs such as laurate (C12) [1]. This makes (2-hydroxypropyl)ammonium palmitate particularly suitable for applications where efficient surface tension reduction at low surfactant loading is desired, such as in pharmaceutical micellar delivery vehicles or low-foaming industrial emulsifiers. A lower CMC reduces the surfactant mass required, which can lower formulation cost and minimize potential irritancy.

Protic Ionic Liquid Solvents for Polar-Analyte Extraction

The (2-hydroxypropyl)ammonium cation provides a moderate hydrogen bond donor acidity (α ≈ 0.8–0.9) [1], while the palmitate anion contributes hydrophobicity and the potential for room-temperature ionic liquid behavior. This combination enables selective solvation of moderately polar analytes (e.g., phenolics, active pharmaceutical ingredients) in liquid-liquid extraction or supported liquid membrane systems, where strong hydrogen bonding (as from TPA salts) would be detrimental [2].

Non-Volatile Base Fluid for Lubricant and Corrosion Inhibitor Formulations

Compared to simple ammonium palmitate (solid), the 2-hydroxypropylammonium cation disrupts crystallinity, promoting a liquid or soft solid state at ambient temperatures [1]. This property, combined with the inherent corrosion inhibition of alkanolamine derivatives, positions (2-hydroxypropyl)ammonium palmitate as a candidate base fluid or additive in metalworking fluids and lubricant formulations requiring low volatility and enhanced metal surface protection [2].

Defined-Composition Research Surfactant for Reproducible Studies

Unlike commercial Cocamide MIPA or Palmamide MIPA, which are undefined mixtures of amides with variable alkyl chain distributions [1], (2-hydroxypropyl)ammonium palmitate is a chemically defined salt with a specific 1:1 stoichiometry (CAS 64012-07-3) [2]. This compositional precision is essential for academic or industrial research requiring batch-to-batch reproducibility in surface tension measurements, micellization thermodynamics, or biological assay systems.

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